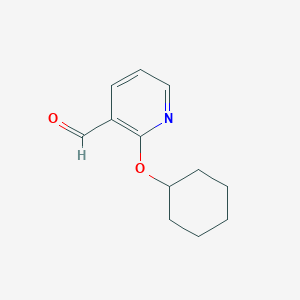
2-Cyclohexyloxypyridine-3-carboxaldehyde
Descripción general
Descripción
2-Cyclohexyloxypyridine-3-carboxaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexyloxypyridine-3-carboxaldehyde consists of 12 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The exact structure visualization was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclohexyloxypyridine-3-carboxaldehyde include a molecular weight of 205.26 and a predicted density of 1.135±0.06 g/cm3 . The predicted boiling point is 334.1±22.0 °C . Other properties such as melting point and flash point were not found in the search results.Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Research on coordination chemistry, particularly involving pyridine derivatives, highlights the synthesis and properties of complex compounds. These studies provide insights into the preparation of free organic compounds, their protonated/deprotonated forms, and complex compounds with significant spectroscopic, magnetic, and biological activities. For example, the variability in chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related complexes underscores the potential for creating novel materials with specialized functions (Boča, Jameson, & Linert, 2011).
Organic Light Emitting Diodes (OLEDs)
Transition-metal phosphors with cyclometalating ligands, including pyridine derivatives, show potential applications in OLEDs. The review of cyclometalating chelates reveals their importance in phosphorescent complexes, highlighting the utility of these compounds in developing efficient lighting and display technologies (Chi & Chou, 2010).
Spectroscopic Studies
Investigations into the influence of metals on the electronic system of biologically important ligands, including pyridine carboxylic acids, provide a basis for understanding molecular interactions and the development of new materials with tailored electronic properties (Lewandowski, Kalinowska, & Lewandowska, 2005).
Environmental Remediation
Studies on the applications of redox mediators in the treatment of organic pollutants highlight the role of cyclohexyl and pyridine derivatives in enhancing the efficiency of enzymatic degradation processes. Such research points to the potential of these compounds in addressing environmental challenges (Husain & Husain, 2007).
Advanced Material Synthesis
Cycloaddition reactions, a fundamental aspect of organic synthesis, demonstrate the utility of cyclohexyl and related compounds in constructing complex molecular architectures. This area of research is critical for developing new materials and pharmaceuticals (Rigby & Pigge, 1998).
Safety And Hazards
Propiedades
IUPAC Name |
2-cyclohexyloxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOHBXICNUXKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyloxypyridine-3-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



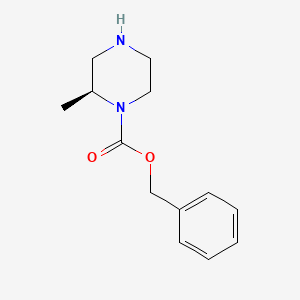
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

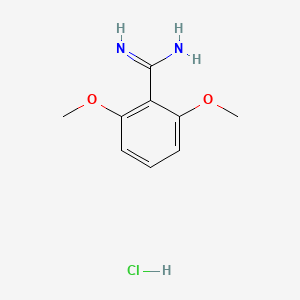
![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)
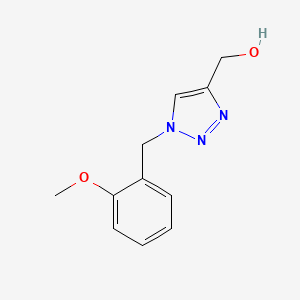

![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
amine](/img/structure/B1453892.png)
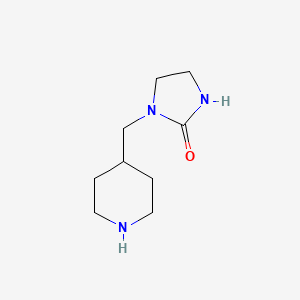
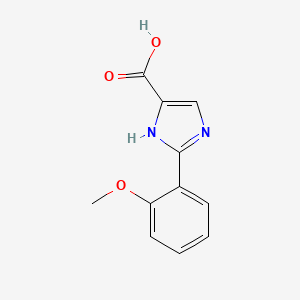
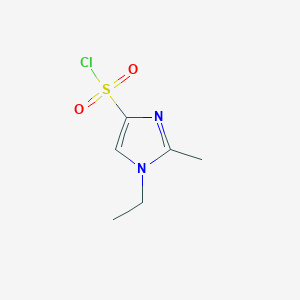
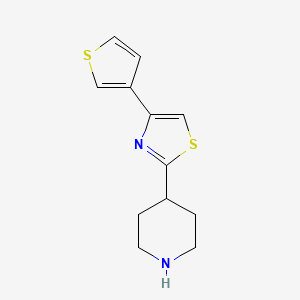
![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)